3-benzyl-5-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BENZYL-5-{3-[(2-METHYLPROP-2-EN-1-YL)OXY]PHENYL}-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the thiazolopyrimidine class, which is characterized by a fused ring system containing both sulfur and nitrogen atoms. The presence of benzyl and phenyl groups, along with the thiazolopyrimidine core, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-5-{3-[(2-METHYLPROP-2-EN-1-YL)OXY]PHENYL}-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a thiazole intermediate, followed by the introduction of the pyrimidine ring through cyclization reactions. The final steps often involve the functionalization of the benzyl and phenyl groups to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-BENZYL-5-{3-[(2-METHYLPROP-2-EN-1-YL)OXY]PHENYL}-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolopyrimidine core to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzyl and phenyl groups, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenating agents or organometallic reagents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-BENZYL-5-{3-[(2-METHYLPROP-2-EN-1-YL)OXY]PHENYL}-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for targeting specific diseases.
Industry: The compound’s unique properties make it suitable for use in materials science, such as the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 3-BENZYL-5-{3-[(2-METHYLPROP-2-EN-1-YL)OXY]PHENYL}-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The thiazolopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound may also influence signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Benzylthiazoles: Compounds with a benzyl group attached to a thiazole ring.
Phenylthiazoles: Compounds with a phenyl group attached to a thiazole ring.
Uniqueness
3-BENZYL-5-{3-[(2-METHYLPROP-2-EN-1-YL)OXY]PHENYL}-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE stands out due to its unique combination of benzyl and phenyl groups attached to the thiazolopyrimidine core. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H19N3O2S2 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
3-benzyl-5-[3-(2-methylprop-2-enoxy)phenyl]-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C22H19N3O2S2/c1-14(2)13-27-17-10-6-9-16(11-17)19-23-20-18(21(26)24-19)29-22(28)25(20)12-15-7-4-3-5-8-15/h3-11H,1,12-13H2,2H3,(H,23,24,26) |
InChI Key |
HVOXRBXMBDVXQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC1=CC=CC(=C1)C2=NC3=C(C(=O)N2)SC(=S)N3CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.